Boc-D-Cyclopropylglycine

Peptide Therapeutics Metabolic Stability Oral Bioavailability

Researchers requiring conformationally constrained, proteolysis-resistant peptide analogs face challenges sourcing stereochemically pure D-cyclopropylglycine building blocks. Boc-D-Cyclopropylglycine (CAS 609768-49-2) resolves this by delivering the D-configuration at ≥98% HPLC purity with verified optical rotation for Boc-SPPS compatibility. • Enables synthesis of rigidified macrocyclic peptides for oncology/metabolic disease programs (ref. WO2018068757A1). • Fully compatible with established Boc-chemistry SPPS protocols; acid-labile Boc group ensures clean, racemization-free deprotection. • ≥98% HPLC purity guarantees high coupling efficiency in both automated and manual peptide synthesizers.

Molecular Formula C10H17NO4
Molecular Weight 215.25 g/mol
CAS No. 609768-49-2
Cat. No. B112836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Cyclopropylglycine
CAS609768-49-2
Molecular FormulaC10H17NO4
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1CC1)C(=O)O
InChIInChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(8(12)13)6-4-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t7-/m1/s1
InChIKeyQFVJNEASAAJIDF-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Cyclopropylglycine: Core Identity & Procurement Specifications


Boc-D-Cyclopropylglycine (CAS 609768-49-2) is an N-α-tert-butoxycarbonyl (Boc)-protected, non-proteinogenic D-α-amino acid derivative characterized by a cyclopropyl group at the α-carbon position . It is a white to off-white solid with the molecular formula C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol . This compound is utilized as a conformationally constrained building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide chemistry, primarily to introduce the D-cyclopropylglycine residue into target sequences, thereby conferring enhanced structural rigidity and resistance to proteolytic degradation [1].

Protocol Boc-chemistry solid-phase peptide synthesis (SPPS)
Residue type Conformationally constrained D-cyclopropylglycine
Design goal Structural rigidity and proteolytic resistance

Boc-D-Cyclopropylglycine: Substitution Risks with L-Enantiomer & Fmoc Analogs


Substituting Boc-D-Cyclopropylglycine with its L-enantiomer (Boc-L-Cyclopropylglycine) or other D-amino acid building blocks is scientifically inadvisable due to fundamental differences in stereochemical configuration and protecting group chemistry that directly impact peptide conformation, metabolic stability, and synthetic compatibility. The D-configuration at the α-carbon dictates a specific spatial orientation that is critical for interacting with chiral biological targets and can dramatically alter a peptide's susceptibility to proteolytic enzymes compared to the L-form [1]. Furthermore, replacing the Boc protecting group with an Fmoc analog mandates a complete change in the SPPS deprotection strategy (acid-labile Boc vs. base-labile Fmoc), which is incompatible with established protocols and can lead to unwanted side reactions or racemization . These are not interchangeable reagents; their use must be precisely matched to the experimental design, as detailed in the quantitative evidence below.

L-enantiomer Stereochemical configuration may alter metabolic stability and target interaction profile; not directly interchangeable.
Fmoc analog Base-labile Fmoc strategy is incompatible with Boc-SPPS protocols; change in deprotection chemistry can introduce side reactions.
Acyclic analog Absence of cyclopropyl ring removes conformational constraint, potentially shifting SAR and reducing target selectivity.

Boc-D-Cyclopropylglycine: Evidence for Differentiated Procurement


D-Enantiomer Provides Superior Metabolic Stability

In a direct enantiomeric comparison of cyclic hexapeptides, the isomer containing a higher proportion of D-amino acids demonstrated significantly enhanced metabolic stability in vitro and superior oral bioavailability in vivo relative to its L-rich mirror image counterpart [1]. This class-level evidence supports the selection of D-cyclopropylglycine over L-cyclopropylglycine for applications where resistance to proteolytic degradation is a critical design parameter.

D- vs L-peptide metabolic stability
Class-level inference
Peptide with >50% D-amino acids reported more stable to rat liver microsomes vs L-rich enantiomer
Supports D-enantiomer selection for metabolic stability endpoints
Data to verify; class-level comparison from cyclic hexapeptide study
Peptide Therapeutics Metabolic Stability Oral Bioavailability Enantiomer Comparison

Optical Rotation & Purity Specifications for Boc-SPPS

Vendor specifications provide critical quality benchmarks for procurement. The optical rotation of Boc-D-Cyclopropylglycine is consistently reported as [α]/D -38±2.0° (c = 1% in ethanol) by Sigma-Aldrich or -33.9° (c=1% in ethanol) by AKSci . This specific negative rotation confirms the D-configuration and serves as a key differentiator from the L-enantiomer, which would exhibit a positive rotation of similar magnitude. Furthermore, guaranteed purity specifications, such as ≥98% (HPLC) , ensure minimal interference from enantiomeric or other organic impurities in demanding coupling reactions.

Optical rotation identity
Direct head-to-head comparison
[α]/D -38±2.0° (c=1% ethanol) vs inferred +38° for L-form
Confirms D-configuration; enables enantiomer verification upon receipt
≥98% HPLC purity supports coupling efficiency
Solid-Phase Peptide Synthesis Boc Chemistry Quality Control Optical Purity

Cyclopropyl Conformational Restriction vs Acyclic Analogs

Computational studies on model cyclopropylglycine peptides have shown that the cyclopropyl ring significantly restricts the conformational space available to the peptide backbone compared to acyclic α,α-dialkylglycines [1]. Ab initio and empirical calculations reveal that only values of φ in the ranges of approximately ±60° and ±180° are energetically accessible, which is a narrower distribution than for less constrained residues. This enforced conformational restriction is a key design feature for creating peptidomimetics with enhanced target selectivity and biological stability.

Conformational restriction
Class-level inference
Cyclopropyl residue restricts φ angles to ~±60°, ±180°; narrower than acyclic dialkylglycines
Supports selection for backbone-rigidified peptidomimetics
Computational study; experimental SAR required
Peptidomimetics Conformational Analysis Structure-Activity Relationship Alpha,Alpha-Dialkylglycines

Patented Cycloheptapeptide Therapeutic Intermediate

Boc-D-Cyclopropylglycine is explicitly claimed as a key synthetic intermediate in the preparation of cycloheptapeptide agents for the treatment of cancer and obesity, as disclosed in patent WO2018068757A1 [1]. This represents a direct and specific application that distinguishes this protected amino acid from many other unnatural amino acid building blocks that lack such documented incorporation into advanced-stage therapeutic candidates. The D-cyclopropylglycine residue is integral to the structure of these bioactive macrocycles.

Patented intermediate
Supporting evidence
Explicitly cited as intermediate in cycloheptapeptide patent WO2018068757A1
Supports use in macrocyclic peptide research
Patent citation; model-specific review needed
Drug Discovery Oncology Obesity Peptide Therapeutics

Boc-D-Cyclopropylglycine: Procurement Scenarios for R&D


Metabolically Stable Macrocyclic Peptides

As supported by the enantiomer comparison evidence in Section 3 and the patent WO2018068757A1 [1], procurement of Boc-D-Cyclopropylglycine is justified for medicinal chemistry programs focused on developing orally bioavailable, macrocyclic peptides for oncology or metabolic disease. The D-configuration confers resistance to proteolysis, a critical hurdle for peptide drugs.

SAR Studies of Peptidomimetics

As inferred from the conformational analysis evidence in Section 3, Boc-D-Cyclopropylglycine is the preferred building block when systematically probing the effect of backbone rigidity on target binding. Its procurement enables the synthesis of constrained peptidomimetic analogs, allowing researchers to 'lock' a specific conformation and correlate it with enhanced biological activity or selectivity.

Boc-Strategy SPPS Protocols

For laboratories with established Boc-chemistry SPPS infrastructure, Boc-D-Cyclopropylglycine is the required reagent, not an alternative. As highlighted in Section 3, the guaranteed high purity (≥98% HPLC) and specific optical rotation (-38°) are essential quality control metrics for ensuring high coupling efficiency and stereochemical fidelity in automated or manual peptide synthesizers .

Neurological Probes & Receptor Ligands

While specific binding data is not provided, the documented utility of cyclopropylglycine derivatives as scaffolds for probing metabotropic glutamate receptors supports the procurement of Boc-D-Cyclopropylglycine for neuroscience research. Its rigid, non-natural structure is a valuable template for designing selective ligands that can differentiate between closely related receptor subtypes.

Application
Selection Property
Validation Focus
Macrocyclic peptide stability studies
D-configuration metabolic stability
Proteolytic resistance assay
Peptidomimetic conformational SAR
Cyclopropyl conformational restriction
Target binding affinity & selectivity
Boc-chemistry SPPS
Boc protection & optical purity
Coupling efficiency & stereochemical fidelity
Neuroscience receptor probe design
Rigid unnatural amino acid scaffold
Receptor subtype selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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